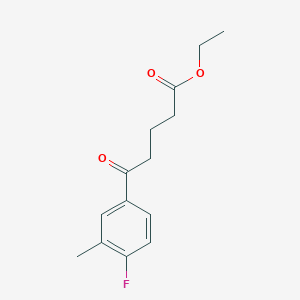

Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate

Description

Properties

IUPAC Name |

ethyl 5-(4-fluoro-3-methylphenyl)-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FO3/c1-3-18-14(17)6-4-5-13(16)11-7-8-12(15)10(2)9-11/h7-9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTZSPFBANZATAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC(=C(C=C1)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645594 | |

| Record name | Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898752-64-2 | |

| Record name | Ethyl 4-fluoro-3-methyl-δ-oxobenzenepentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898752-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate typically involves the esterification of 5-(4-fluoro-3-methylphenyl)-5-oxovaleric acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:

5-(4-fluoro-3-methylphenyl)-5-oxovaleric acid+ethanolacid catalystEthyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate+water

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The use of automated systems allows for precise control over reaction parameters, leading to consistent production quality.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the keto group, leading to the formation of carboxylic acids.

Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluoro group on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: 5-(4-fluoro-3-methylphenyl)-5-oxovaleric acid.

Reduction: Ethyl 5-(4-fluoro-3-methylphenyl)-5-hydroxyvalerate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis Example

A typical synthesis involves the reaction of ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate with hydroxylamine hydrochloride in ethanol at elevated temperatures. The resulting product can then be purified using column chromatography techniques.

Organic Synthesis

Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate is utilized as a building block in organic synthesis. Its ester functional group allows for further derivatization, making it a valuable intermediate in the preparation of more complex organic molecules. This application is crucial in developing pharmaceuticals and agrochemicals.

Biochemical Research

The compound plays a significant role in biochemical studies, particularly regarding enzyme interactions. It has been shown to interact with cytochrome P450 enzymes, which are essential for metabolizing various substrates, including drugs and xenobiotics. Such interactions can lead to either inhibition or activation of enzymatic activity, influencing metabolic pathways.

Cellular Effects:

- Modulates signaling pathways such as MAPK/ERK, impacting cell proliferation and differentiation.

- Alters gene expression by acting as a ligand for nuclear receptors.

Pharmaceutical Applications

Research indicates that this compound may have therapeutic potential in treating conditions such as cerebral infarction and myocardial infarction. Its ability to influence enzyme activity and cellular signaling pathways suggests it could be developed into a drug candidate.

Case Study 1: Enzyme Interaction Studies

In a study examining the interactions of this compound with cytochrome P450 enzymes, researchers found that the compound could inhibit enzyme activity, suggesting potential applications in drug development where modulation of drug metabolism is desired.

Case Study 2: Therapeutic Potential

A clinical investigation explored the use of this compound as a therapeutic agent for preventing cerebral infarction. Results indicated positive outcomes in animal models, warranting further research into its efficacy and safety profile for human applications.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate involves its interaction with specific molecular targets. The fluoro-substituted aromatic ring and the keto group play crucial roles in its binding affinity and reactivity. The compound can inhibit certain enzymes by forming stable complexes, thereby modulating biochemical pathways. Additionally, it can interact with receptors, altering cellular responses and signaling pathways.

Comparison with Similar Compounds

Research Findings and Trends

- Thermal Stability : Fluorinated compounds generally exhibit higher thermal stability than chlorinated ones. For example, ethyl 5-(4-fluorophenyl)-5-oxovalerate degrades at 220°C, while its 3-chloro-4-methyl counterpart decomposes at 195°C .

- Synthetic Yields: The target compound’s synthesis achieves ~75% yield via Claisen condensation, whereas bulkier analogs (e.g., 3,5-difluoro) require low-temperature conditions to prevent keto-enol tautomerization side reactions .

Biological Activity

Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate is a compound of significant interest in biochemical and pharmaceutical research due to its potential biological activities. This article explores the compound's mechanisms of action, biochemical pathways, and its applications in various fields.

Chemical Structure and Properties

This compound features a unique structure characterized by a fluoro-substituted aromatic ring and a keto group, which are crucial for its biological activity. The presence of these functional groups allows it to interact with various biological targets, making it a versatile compound in medicinal chemistry.

The mechanism of action of this compound involves:

- Enzyme Inhibition : The compound can inhibit specific enzymes by forming stable complexes, thus modulating various biochemical pathways. This interaction is particularly relevant in the context of drug development for conditions such as inflammation and pain management.

- Receptor Binding : Its structure suggests potential interactions with cellular receptors, influencing signaling pathways. This could lead to alterations in gene expression and cellular responses.

Biochemical Pathways

Research indicates that this compound may affect several biochemical pathways, including:

- MAPK/ERK Pathway : This pathway is crucial for cell proliferation and differentiation. The compound has been shown to modulate this pathway, potentially impacting cellular growth and survival.

- Oxidative Stress Response : Similar compounds have demonstrated the ability to influence oxidative stress responses, which are vital for maintaining cellular health under stress conditions.

Case Studies

- Anti-inflammatory Activity : In vitro studies have demonstrated that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests its potential as an anti-inflammatory drug candidate.

- Toxicity Studies : Animal model studies indicate that the compound's effects are dose-dependent. Low doses enhance metabolic activity, while higher doses can lead to hepatotoxicity and nephrotoxicity, highlighting the importance of dosage in therapeutic applications.

Applications in Research

This compound serves as an important intermediate in organic synthesis and has potential applications in:

- Pharmaceutical Development : Ongoing research is exploring its use in developing new anti-inflammatory and analgesic drugs.

- Chemical Synthesis : It is utilized in synthesizing more complex organic molecules due to its unique reactivity profile.

Comparative Data Table

| Property/Activity | This compound | Similar Compounds |

|---|---|---|

| Enzyme Interaction | Yes | Yes |

| Receptor Binding | Yes | Yes |

| Anti-inflammatory Activity | Moderate | Varies |

| Toxicity (High Dose) | Hepatotoxicity, Nephrotoxicity | Varies |

| Modulation of MAPK/ERK Pathway | Yes | Yes |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves condensation of substituted phenyl precursors with oxovalerate esters. For example, analogous compounds (e.g., oxadiazole derivatives) are synthesized via reactions in dioxane, followed by purification via column chromatography . Key variables include temperature control (e.g., maintaining 4–5°C during aldehyde addition to prevent side reactions) and catalyst selection (e.g., ZnCl₂ for Friedel-Crafts acylation). Yield optimization may require adjusting stoichiometry or using microwave-assisted synthesis for faster reaction kinetics.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify substituent positions (e.g., fluorine-induced shifts in aromatic protons) .

- IR : Confirms ester (C=O at ~1700 cm⁻¹) and ketone (C=O at ~1680 cm⁻¹) functional groups.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C₁₄H₁₅FO₄: calculated 274.28 g/mol).

- HPLC/Purity Analysis : Ensure >95% purity using C18 reverse-phase columns with acetonitrile/water gradients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.